Ethyl 3-iodo-2-naphthoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-iodonaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO2/c1-2-16-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXQMFIHNNYLOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 3 Iodo 2 Naphthoate
Regioselective Iodination Strategies in Naphthoate Synthesis
The introduction of an iodine atom at the C-3 position of the naphthalene (B1677914) ring is a critical step in the synthesis of the target molecule. The regiochemical outcome is governed by the directing effects of the substituent at the C-2 position and the choice of iodinating agent.
Direct Iodination Approaches to Ethyl 3-iodo-2-naphthoate
Direct iodination is often performed on 2-naphthoic acid, the precursor to the ethyl ester. The carboxylic acid group (-COOH) is a deactivating, meta-directing group in electrophilic aromatic substitution. oneonta.eduorganicchemistrytutor.comyoutube.com On the naphthalene ring system, this directs incoming electrophiles to the C-5 and C-8 positions (peri-positions) relative to the C-1 position, and to a lesser extent, other positions. However, for substitution on the same ring as the carboxyl group, the situation is more complex. The position ortho to the carboxyl group (C-3) can be activated under certain conditions or targeted by specific reagents.
Various iodinating systems have been developed for aromatic compounds. These typically involve an iodine source and an oxidizing agent to generate a more potent electrophilic species, such as the iodonium (B1229267) ion (I+). researchgate.net Common reagents include N-Iodosuccinimide (NIS), often in the presence of an acid catalyst, and molecular iodine (I₂) combined with oxidants like iodic acid (HIO₃) or silver salts. nih.govnih.govnih.gov For the synthesis of 3-iodo-2-naphthoic acid, direct halogenation using iodine monochloride (ICl) or molecular iodine with an appropriate activator is a viable strategy.
The choice of reagent and conditions is crucial for achieving the desired regioselectivity and avoiding side reactions like over-iodination. nih.gov
Table 1: Comparison of Direct Iodination Reagents for Aromatic Systems
| Reagent System | Oxidant/Activator | Typical Conditions | Advantages | Disadvantages |
| I₂ / Oxidant | HIO₃, AgNO₃, etc. nih.govnih.gov | Acidic medium (e.g., AcOH, H₂SO₄) | Cost-effective, powerful iodination | Harsh conditions, potential for side reactions |
| N-Iodosuccinimide (NIS) | Acid catalyst (e.g., TfOH) nih.gov | Organic solvent (e.g., CH₂Cl₂, MeCN) | Milder conditions, good selectivity | Higher cost, acid-sensitive substrates may react |
| Iodine Monochloride (ICl) | None | Organic solvent | Highly reactive | Difficult to handle, can lead to chlorination |
Palladium-Catalyzed Coupling Reactions for Iodo-Naphthoate Formation
Modern synthetic chemistry offers powerful palladium-catalyzed C-H activation and functionalization reactions as an alternative to classic electrophilic substitution. rsc.orgresearchgate.net These methods can offer superior regioselectivity, controlled by a directing group. For a substrate like ethyl 2-naphthoate (B1225688), the ester group itself or a pre-installed directing group could potentially direct the C-H iodination to the adjacent C-3 position.
While specific examples for the direct C-H iodination of ethyl 2-naphthoate at the C-3 position are not widespread in the literature, the principles have been demonstrated on various naphthalene derivatives. rsc.orgnih.govdntb.gov.ua Such a reaction would typically involve a palladium(II) catalyst, an oxidant, and an iodine source (e.g., I₂, NIS, or an iodide salt). The catalytic cycle often proceeds through a cyclometalated intermediate, ensuring high regioselectivity. This approach represents a frontier in the synthesis of halogenated aromatics, offering a pathway with high atom economy and functional group tolerance.
Esterification Techniques for Naphthoic Acid Derivatives
The conversion of 3-iodo-2-naphthoic acid to its corresponding ethyl ester is a fundamental transformation. While classic methods are effective, advanced techniques can improve yields, reduce reaction times, and simplify purification.
The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgmasterorganicchemistry.com This is an equilibrium-driven reaction, and yields can be maximized by removing the water byproduct, often through azeotropic distillation. organic-chemistry.orgmasterorganicchemistry.com
However, for sterically hindered acids or sensitive substrates, harsher conditions can lead to degradation. Milder, more advanced catalytic systems have been developed. These include Lewis acids like zinc, hafnium(IV), or zirconium(IV) salts, and solid-supported acid catalysts such as sulfonic acid-functionalized silica (B1680970) or resins like Dowex H+. organic-chemistry.orgoup.comnih.govmdpi.com These heterogeneous catalysts are easily separated from the reaction mixture, simplifying workup and allowing for catalyst recycling. oup.com
For particularly challenging esterifications, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can be employed. organic-chemistry.org This method, known as the Steglich esterification, proceeds under mild conditions and avoids the production of water, making it irreversible and often high-yielding. organic-chemistry.org
Table 2: Selected Esterification Methods for Carboxylic Acids
| Method | Catalyst/Reagent | Typical Conditions | Key Features |
| Fischer-Speier organic-chemistry.orgmasterorganicchemistry.com | H₂SO₄, p-TsOH | Reflux in excess alcohol | Reversible; requires water removal for high yield |
| Lewis Acid Catalysis mdpi.comgoogle.com | Zn(ClO₄)₂, Hf(OTf)₄ | Varies with catalyst | Can be milder than strong Brønsted acids |
| Solid-Supported Acid oup.comnih.gov | Dowex H+, Sulfonated Silica | Flow or batch, elevated temp. | Easy catalyst removal and recycling |
| Steglich Esterification organic-chemistry.org | DCC / DMAP | Room temp., organic solvent | Mild, irreversible, high yielding for hindered substrates |
Multi-step Convergent Syntheses of this compound
The synthesis of this compound is typically achieved through a linear sequence. The strategic decision lies in the order of the iodination and esterification steps. Two primary routes can be envisioned:
Route A: Iodination of 2-naphthoic acid followed by esterification of the resulting 3-iodo-2-naphthoic acid.
Route B: Esterification of 2-naphthoic acid to give ethyl 2-naphthoate, followed by iodination.
The success of these routes depends heavily on the directing effects of the functional groups. libretexts.orgmasterorganicchemistry.com In Route A , the -COOH group is a meta-director, which deactivates the naphthalene ring. oneonta.edu This makes the initial iodination step potentially sluggish but directs the substitution, albeit weakly in this specific ring system, toward the desired C-3 position among others.
In Route B , the ethyl ester group (-COOEt) is also a deactivating, meta-directing group. organicchemistrytutor.com Therefore, the regiochemical challenge remains similar to Route A. However, the starting material for iodination, ethyl 2-naphthoate, is less polar and may have different solubility properties compared to 2-naphthoic acid, which could influence the choice of reaction conditions. The selection between these linear strategies often comes down to the optimization of yields and purification efficiency for each step.
Optimization of Reaction Conditions and Yields in Synthetic Pathways
Maximizing the yield and purity of this compound requires careful optimization of reaction parameters for both the iodination and esterification steps.
For the iodination step , key variables include the molar ratio of the iodinating agent to the substrate, the type and concentration of any catalyst or oxidant, the reaction temperature, and the solvent. nih.govresearchgate.net For instance, using an excess of the iodinating agent might increase the conversion rate but could also lead to the formation of di-iodinated byproducts. Temperature control is also critical; some iodinations are performed at low temperatures to enhance selectivity, while others require heating to proceed at a reasonable rate. nih.gov
For the esterification step , particularly the Fischer-Speier reaction, critical parameters include the alcohol-to-acid molar ratio, catalyst concentration, temperature, and reaction time. researchgate.net Statistical methods like Response Surface Methodology (RSM) can be employed for systematic optimization. tandfonline.comtandfonline.comnih.govijrer.com RSM allows for the evaluation of the effects of multiple variables and their interactions on the reaction yield. For example, a central composite design (CCD) could be used to model the relationship between factors like temperature and catalyst loading to find the optimal conditions that provide the highest conversion to this compound with minimal reaction time and energy input. nih.govijrer.com The efficiency of water removal is another crucial factor in driving the equilibrium towards the product.
Chemical Reactivity and Transformation Studies of Ethyl 3 Iodo 2 Naphthoate
Nucleophilic Acyl Substitution Reactions at the Ester Moiety
The ethyl ester functional group is susceptible to nucleophilic attack at the electrophilic carbonyl carbon. This reactivity allows for the conversion of the ester into other carboxylic acid derivatives, such as hydrazides, amides, and other esters, through various nucleophilic acyl substitution pathways.
The reaction of Ethyl 3-iodo-2-naphthoate with hydrazine (B178648), typically in the form of hydrazine hydrate (B1144303), results in the displacement of the ethoxy group (-OEt) to form 3-iodo-2-naphthohydrazide. This process, known as hydrazinolysis, is a standard method for converting esters to hydrazides. The reaction is generally carried out in an alcoholic solvent, such as ethanol (B145695), and may require mild heating to proceed to completion. The high nucleophilicity of hydrazine facilitates the attack on the ester carbonyl. researchgate.netresearchgate.net The resulting hydrazide is a key intermediate for the synthesis of various heterocyclic compounds.
Table 1: Hydrazinolysis of this compound
| Reactant | Reagent | Product | Typical Conditions |
|---|---|---|---|
| This compound | Hydrazine Hydrate (N₂H₄·H₂O) | 3-iodo-2-naphthohydrazide | Ethanol, Reflux |
Aminolysis involves the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to yield an amide. This nucleophilic acyl substitution reaction proceeds by the attack of the nitrogen nucleophile on the carbonyl carbon of the ester, leading to the elimination of ethanol. The reactivity of the amine and the reaction conditions (temperature, pressure, and use of catalysts) can be adjusted to control the rate and yield of the amide formation. This pathway is fundamental for introducing nitrogen-containing functional groups and building more complex molecular architectures. researchgate.net
Table 2: Representative Aminolysis Reactions
| Amine Reactant | Product |
|---|---|
| Ammonia (NH₃) | 3-iodo-2-naphthamide |
| Methylamine (CH₃NH₂) | N-methyl-3-iodo-2-naphthamide |
| Diethylamine ((CH₃CH₂)₂NH) | N,N-diethyl-3-iodo-2-naphthamide |
Transesterification, or alcoholysis, is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. wikipedia.org This equilibrium-driven reaction is typically catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., NaOCH₃). masterorganicchemistry.com To drive the reaction toward the desired product, the reactant alcohol is often used in large excess as the solvent. wikipedia.orgmdpi.com This method is useful for modifying the ester functionality to alter the physical or chemical properties of the molecule, for example, by introducing a bulkier or more reactive alcohol moiety. nih.govorganic-chemistry.org
Table 3: Examples of Transesterification
| Alcohol Reactant | Catalyst | Product |
|---|---|---|
| Methanol (CH₃OH) | Acid or Base | Mthis compound |
| Isopropanol ((CH₃)₂CHOH) | Acid or Base | Isopropyl 3-iodo-2-naphthoate |
| Benzyl Alcohol (C₆H₅CH₂OH) | Acid or Base | Benzyl 3-iodo-2-naphthoate |
Reactions Involving the Aryl Iodide Functionality
The carbon-iodine (C-I) bond on the naphthalene (B1677914) ring is a key site for synthetic modification, primarily through transition-metal-catalyzed cross-coupling reactions and reductive transformations. The high reactivity of the aryl iodide compared to aryl bromides or chlorides makes it an excellent substrate for these processes.
Transition-metal catalysis provides powerful tools for forming new carbon-carbon bonds at the site of the aryl iodide.
Suzuki Reaction : The Suzuki coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid. For this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the 3-position of the naphthalene core. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃). nih.govresearchgate.net
Sonogashira Reaction : The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI). organic-chemistry.orgmdpi.com It is an efficient method for synthesizing arylalkynes, which are valuable building blocks in materials science and medicinal chemistry. libretexts.orgresearchgate.netrsc.org
Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. researchgate.net In the case of this compound, reaction with an alkene like ethyl acrylate (B77674) in the presence of a palladium catalyst and a base (e.g., triethylamine) would attach the vinyl group to the 3-position of the naphthalene ring. uwindsor.caresearchgate.net
Table 4: Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst System | Product |
|---|---|---|---|
| Suzuki | Phenylboronic Acid | Pd(PPh₃)₄, Base | Ethyl 3-phenyl-2-naphthoate |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base | Ethyl 3-(phenylethynyl)-2-naphthoate |
| Heck | Ethyl Acrylate | Pd(OAc)₂, PPh₃, Base | Ethyl 3-(2-ethoxycarbonylvinyl)-2-naphthoate |
The carbon-iodine bond can be selectively removed and replaced with a carbon-hydrogen bond through reductive dehalogenation (or hydrodehalogenation). This transformation effectively converts this compound into Ethyl 2-naphthoate (B1225688). A common and efficient method to achieve this is catalytic hydrogenation, which involves treating the substrate with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. epa.gov Other methods include the use of hydride sources with a catalyst or transition-metal-free reduction conditions. thieme-connect.deacs.org This reaction is useful when the iodo group is used as a directing or activating group during synthesis and needs to be removed in a final step.
Table 5: Reductive Dehalogenation
| Reactant | Reagents/Catalyst | Product |
|---|---|---|
| This compound | H₂, Pd/C | Ethyl 2-naphthoate |
| This compound | Hydrazine hydrochloride, Pd/C, Base | Ethyl 2-naphthoate |
Halogen Exchange Reactions in this compound
While classical halogen exchange reactions (e.g., Finkelstein reaction) are less common for aryl iodides, the carbon-iodine bond in this compound is highly reactive and serves as a linchpin for numerous synthetic transformations. These reactions, primarily palladium- and copper-catalyzed cross-couplings, effectively "exchange" the iodide for a wide variety of carbon and heteroatom-based functional groups. The high reactivity of the C-I bond, being the most reactive among aryl halides, allows these couplings to proceed under relatively mild conditions.
Prominent transformations involving the C-I bond include:
Suzuki Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. It is a robust method for synthesizing biaryl compounds.
Heck Reaction: In this palladium-catalyzed process, the aryl iodide is coupled with an alkene to form a substituted alkene, providing a powerful tool for C-C bond formation with excellent stereoselectivity. organic-chemistry.org
Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by both palladium and copper(I) species. wikipedia.orgorganic-chemistry.orglibretexts.org It is a fundamental method for constructing aryl-alkyne structures.
Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation can be used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds by coupling the aryl iodide with alcohols, amines, or thiols, respectively. organic-chemistry.orgnih.gov
These transformations highlight the synthetic potential of the iodo substituent as a versatile leaving group for constructing more complex molecules.
Table 1: Key Cross-Coupling Reactions at the C-I Bond of Aryl Iodides
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki Coupling | Boronic Acid/Ester (R-B(OR)₂) | Pd(0) catalyst, Base | C-C (Aryl-Aryl) |
| Heck Reaction | Alkene (R-CH=CH₂) | Pd(0) catalyst, Base | C-C (Aryl-Vinyl) |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) cocatalyst, Base | C-C (Aryl-Alkynyl) |
| Ullmann Condensation | Alcohol (R-OH) or Amine (R-NH₂) | Cu(I) catalyst, Base | C-O (Aryl-Ether) or C-N (Aryl-Amine) |
Reactivity of the Naphthalene Ring System in this compound
The naphthalene core of the molecule is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the reactivity and regioselectivity of such reactions are significantly influenced by the electronic and steric properties of the existing substituents: the iodo group at C3 and the ethyl ester group at C2.
Both the iodo and the ethyl ester groups are deactivating towards electrophilic aromatic substitution (EAS), meaning they reduce the reaction rate compared to unsubstituted naphthalene. wikipedia.org This is due to their electron-withdrawing nature.
Ethyl Ester Group (-COOEt): This group is strongly deactivating due to both a negative inductive effect (-I) and a negative resonance effect (-M), which withdraws electron density from the ring. It acts as a meta-director on a benzene (B151609) ring.
Iodo Group (-I): This group is also deactivating, primarily through its strong -I effect. However, it can donate electron density via a positive resonance effect (+M) through its lone pairs. This resonance effect directs incoming electrophiles to the ortho and para positions. latech.edu
In the case of this compound, both substituents are located on the same ring. Their combined, strong deactivating effect makes this ring significantly less reactive than the unsubstituted ring. bombaytechnologist.in Consequently, electrophilic aromatic substitution is predicted to occur preferentially on the second, unsubstituted ring.
Within the unsubstituted ring, the most likely positions for electrophilic attack are C5 and C7. Attack at these positions generates a more stable carbocation intermediate (a Wheland intermediate) where the positive charge can be delocalized without disrupting the aromaticity of the substituted ring. libretexts.org Steric hindrance from the peri-hydrogen at C8 may slightly disfavor substitution at C7 compared to C5, often making the C5 position the most favored site for attack.
Table 2: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence |
| Ethyl Ester | C2 | Deactivating (-I, -M) | Directs to other ring |
| Iodine | C3 | Deactivating (-I, +M) | Directs to other ring |
Hydrogenation of the naphthalene ring system in this compound can lead to several products depending on the reaction conditions and catalyst used. The process generally involves the catalytic addition of hydrogen across the double bonds of the aromatic core to produce tetralin (tetrahydronaphthalene) or decalin (decahydronaphthalene) derivatives.
A significant challenge in the hydrogenation of this molecule is achieving chemoselectivity. The carbon-iodine bond is susceptible to hydrogenolysis, a competing reaction where the C-I bond is cleaved and replaced by a C-H bond. This dehalogenation can occur under typical catalytic hydrogenation conditions.
Potential outcomes of hydrogenation include:
Selective Ring Hydrogenation: Using specific catalysts (e.g., rhodium on carbon) or milder conditions might allow for the saturation of one or both rings while preserving the C-I bond.
Concurrent Hydrogenation and Dehalogenation: More forcing conditions or less selective catalysts (e.g., palladium on carbon with high hydrogen pressure) are likely to result in both ring saturation and removal of the iodo substituent. nih.gov
Selective Dehalogenation: Under certain transfer hydrogenation conditions, it may be possible to selectively remove the iodo group without affecting the aromatic rings.
Aromatization, the reverse of hydrogenation, is not a typical transformation for this already aromatic compound. The significant resonance energy of the naphthalene system provides a strong thermodynamic driving force to maintain its aromaticity, which is why electrophilic attack results in substitution rather than addition. libretexts.org
Investigations into Tandem and Cascade Reactions Utilizing this compound
The multiple functional groups in this compound make it an excellent candidate for use in tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. Such processes are highly valued for their efficiency in rapidly building molecular complexity.
An illustrative, hypothetical tandem sequence could begin with a Sonogashira coupling at the C3 position. This would be followed by an intramolecular reaction, potentially involving the newly introduced alkyne and the ester group at the C2 position.
Example of a Potential Tandem Reaction:
Step A (Sonogashira Coupling): this compound is reacted with a terminal alkyne bearing a nucleophilic group (e.g., an alcohol). This palladium/copper-catalyzed reaction forms a C-C bond at the C3 position.
Step B (Intramolecular Cyclization): In the same pot, or upon a change in conditions (e.g., addition of a base or a different catalyst), the nucleophilic group on the alkyne side-chain could attack the electrophilic carbonyl carbon of the ester at C2. This would lead to a cyclization event, forming a new heterocyclic ring fused to the naphthalene core.
Such a strategy leverages the reactivity of two adjacent functional groups to construct complex polycyclic systems in a single, efficient operation, demonstrating the synthetic power of this compound as a building block.
Mechanistic Investigations and Reaction Dynamics of Ethyl 3 Iodo 2 Naphthoate Transformations
Elucidation of Reaction Mechanisms for Key Transformations of Ethyl 3-iodo-2-naphthoate
The most significant transformations of this compound involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings. While specific mechanistic studies exclusively focused on this compound are not extensively documented in the literature, the generally accepted mechanisms for these reactions provide a robust framework for understanding its reactivity.
The catalytic cycle of these palladium-catalyzed reactions typically involves three fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira reactions) or migratory insertion (for the Heck reaction), and reductive elimination.
Oxidative Addition: The cycle initiates with the oxidative addition of the this compound to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-iodine bond and the formation of a new organopalladium(II) intermediate. The reactivity of the C-I bond is crucial, and aryl iodides are generally more reactive than the corresponding bromides or chlorides in this step.
Transmetalation/Migratory Insertion:
In the Suzuki-Miyaura coupling , the organopalladium(II) intermediate reacts with an organoboron reagent in the presence of a base. This step, known as transmetalation, involves the transfer of the organic group from the boron atom to the palladium center, forming a diorganopalladium(II) complex.
In the Sonogashira coupling , a terminal alkyne is coupled with the aryl iodide. The mechanism involves a copper co-catalyst that forms a copper(I) acetylide. This species then undergoes transmetalation with the organopalladium(II) intermediate.
In the Heck reaction , an alkene is inserted into the palladium-carbon bond of the organopalladium(II) intermediate in a step called migratory insertion. This is followed by a β-hydride elimination to form the coupled product and a palladium-hydride species.
Reductive Elimination: The final step in the Suzuki and Sonogashira couplings is reductive elimination from the diorganopalladium(II) complex. This step forms the new carbon-carbon bond of the product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
A generalized mechanistic scheme for the Suzuki-Miyaura coupling, a key transformation for this compound, is presented below:
| Step | Description |
| 1. Oxidative Addition | A Pd(0) catalyst reacts with this compound to form a Pd(II) complex. |
| 2. Transmetalation | The Pd(II) complex reacts with a boronic acid (or its ester) in the presence of a base, transferring the organic group from boron to palladium. |
| 3. Reductive Elimination | The diorganopalladium complex eliminates the final product, regenerating the Pd(0) catalyst. |
This table is based on the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Kinetic Studies of Reactivity Profiles for this compound
While specific rate constants for this compound are not documented, a qualitative comparison of the relative rates of reaction for different aryl halides in a typical palladium-catalyzed cross-coupling reaction is provided in the table below.
| Aryl Halide (Ar-X) | Relative Rate of Oxidative Addition |
| Ar-I | Fastest |
| Ar-Br | Intermediate |
| Ar-Cl | Slowest |
This table illustrates the general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions.
Stereochemical Aspects in Derived Products from this compound Transformations
Transformations of this compound can lead to products with interesting stereochemical properties, particularly when the coupling partner introduces a chiral center or when the reaction product exhibits axial chirality (atropisomerism).
Atropisomerism can arise in biaryl compounds when rotation around the single bond connecting the two aryl rings is restricted due to steric hindrance from bulky ortho-substituents. The coupling of this compound with a suitably substituted arylboronic acid can lead to the formation of atropisomeric biaryls. The ester group at the 2-position and the newly introduced group at the 3-position of the naphthalene (B1677914) core can create a sterically hindered environment that restricts free rotation, leading to stable, separable atropisomers.
The enantioselective synthesis of such axially chiral biaryls is a significant area of research. This is often achieved by employing a chiral ligand on the palladium catalyst, which can differentiate between the two transition states leading to the (R)- and (S)-atropisomers. The choice of a suitable chiral ligand is critical for achieving high enantioselectivity. While specific studies on the atroposelective synthesis of biaryls derived directly from this compound are limited, the principles of asymmetric catalysis in Suzuki-Miyaura couplings are well-established and applicable.
The following table summarizes the key factors influencing the stereochemical outcome in the formation of atropisomeric biaryls from precursors like this compound.
| Factor | Influence on Stereochemistry |
| Chiral Ligand | Can induce enantioselectivity in the formation of one atropisomer over the other. |
| Reaction Temperature | Higher temperatures can lead to racemization if the rotational barrier of the biaryl is surmountable. |
| Steric Bulk of Substituents | Larger substituents on both coupling partners increase the barrier to rotation and enhance the stability of the atropisomers. |
This table outlines general principles that would apply to the stereoselective synthesis of biaryls derived from this compound.
Derivatization Strategies and Synthetic Utility of Ethyl 3 Iodo 2 Naphthoate
Synthesis of β-Naphthoyl Hydrazide and its Derivatives
The ester functionality of ethyl 3-iodo-2-naphthoate serves as a convenient handle for the synthesis of hydrazides, which are important intermediates in the preparation of various biologically active compounds. hygeiajournal.combiointerfaceresearch.comnih.gov The direct reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a common and efficient method for the synthesis of 3-iodo-2-naphthoyl hydrazide. This reaction, known as hydrazinolysis, typically proceeds by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent such as ethanol (B145695).
The resulting 3-iodo-2-naphthoyl hydrazide can be further derivatized to generate a library of compounds with potential pharmacological applications. For instance, condensation of the hydrazide with various aldehydes and ketones yields the corresponding hydrazones. hygeiajournal.comnih.gov These derivatives have been explored for their diverse biological activities.
Table 1: Synthesis of 3-Iodo-2-naphthoyl Hydrazide and Representative Hydrazone Derivatives
| Reactant 1 | Reactant 2 | Product |
| This compound | Hydrazine hydrate | 3-Iodo-2-naphthoyl hydrazide |
| 3-Iodo-2-naphthoyl hydrazide | Benzaldehyde | N'-(phenylmethylene)-3-iodo-2-naphthohydrazide |
| 3-Iodo-2-naphthoyl hydrazide | Acetophenone | N'-(1-phenylethylidene)-3-iodo-2-naphthohydrazide |
| 3-Iodo-2-naphthoyl hydrazide | 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-3-iodo-2-naphthohydrazide |
Formation of Iodo-Naphthyl Ketones and Aldehydes from this compound
The transformation of the ester group in this compound into ketone or aldehyde functionalities opens up further avenues for synthetic elaboration.
Iodo-Naphthyl Ketones: A common route to synthesize ketones from esters involves a two-step process. First, the ester can be converted to the corresponding Weinreb amide, N-methoxy-N-methyl-3-iodo-2-naphthamide, by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable Grignard reagent or an organolithium reagent at low temperatures. The resulting Weinreb amide is a stable intermediate that can then be treated with a variety of Grignard or organolithium reagents to afford the desired 3-iodo-2-naphthyl ketones in good yields. This method is highly versatile and allows for the introduction of a wide range of alkyl, aryl, or vinyl groups.
Iodo-Naphthyl Aldehydes: The reduction of the ester to an aldehyde requires careful control to avoid over-reduction to the corresponding alcohol. One effective method is the use of a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). This reagent selectively reduces the ester to the aldehyde, which can be isolated after aqueous workup.
Table 2: Synthesis of Representative Iodo-Naphthyl Ketones and Aldehyde
| Starting Material | Reagent(s) | Product |
| This compound | 1. HN(OCH3)CH3·HCl, i-PrMgCl2. CH3MgBr | 1-(3-Iodo-2-naphthyl)ethan-1-one |
| This compound | 1. HN(OCH3)CH3·HCl, i-PrMgCl2. PhLi | (3-Iodo-2-naphthyl)(phenyl)methanone |
| This compound | DIBAL-H, -78 °C | 3-Iodo-2-naphthaldehyde |
Preparation of Naphthyl Esters and Amides from this compound
The ester and iodo functionalities of this compound can be independently or concurrently modified to generate a wide array of ester and amide derivatives.
Naphthyl Esters (Transesterification): Transesterification of this compound with different alcohols or phenols in the presence of an acid or base catalyst can produce a variety of other esters. This process is typically an equilibrium reaction, and driving the reaction to completion often involves using a large excess of the new alcohol or removing the ethanol that is formed.
Naphthyl Amides (Amidation): Direct amidation of this compound with primary or secondary amines is a straightforward method for the synthesis of 3-iodo-2-naphthamides. nih.govnih.gov This reaction can be facilitated by heating the ester with the amine, sometimes in the presence of a catalyst or a promoter to enhance the reaction rate, particularly with less nucleophilic amines. nih.govnih.gov
Table 3: Representative Naphthyl Esters and Amides from this compound
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| This compound | Phenol | H2SO4 (cat.), heat | Phenyl 3-iodo-2-naphthoate |
| This compound | Benzyl alcohol | NaOEt (cat.), heat | Benzyl 3-iodo-2-naphthoate |
| This compound | Aniline | Heat | N-Phenyl-3-iodo-2-naphthamide |
| This compound | Piperidine | Heat | (3-Iodo-2-naphthyl)(piperidin-1-yl)methanone |
Applications in the Synthesis of Heterocyclic Compounds
The presence of the iodine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of a wide range of heterocyclic compounds. scholaris.caairo.co.in
For example, Sonogashira coupling of this compound with terminal alkynes can introduce an alkynyl substituent at the 3-position. researchgate.net The resulting 3-alkynyl-2-naphthoate can then undergo subsequent intramolecular cyclization reactions to form fused heterocyclic systems, such as benzo[g]isoquinolines or other related structures. Similarly, Suzuki coupling with boronic acids or Heck coupling with alkenes can be employed to introduce aryl, heteroaryl, or vinyl groups, which can then participate in cyclization reactions to build complex heterocyclic frameworks. wikipedia.orgresearchgate.netnih.govprinceton.edulibretexts.org
Table 4: Examples of Heterocyclic Synthesis Starting from this compound
| Reaction Type | Coupling Partner | Intermediate | Heterocyclic Product (Example) |
| Sonogashira Coupling | Phenylacetylene | Ethyl 3-(phenylethynyl)-2-naphthoate | Benzo[g]isoquinolin-10(2H)-one derivative (after cyclization) |
| Suzuki Coupling | 2-Formylphenylboronic acid | Ethyl 3-(2-formylphenyl)-2-naphthoate | Phenanthridin-6(5H)-one derivative (after cyclization) |
| Heck Coupling | Ethyl acrylate (B77674) | Ethyl 3-(2-ethoxycarbonylvinyl)-2-naphthoate | Benzo[f]quinoline derivative (after cyclization) |
Role as a Precursor for Advanced Organic Scaffolds
This compound serves as a key building block for the synthesis of advanced organic scaffolds, particularly polycyclic aromatic hydrocarbons (PAHs) and other extended π-systems. nih.govnih.govresearchgate.net The iodo group is a versatile handle for the construction of larger aromatic systems through reactions like the Suzuki and Stille couplings.
By coupling this compound with appropriately substituted boronic acids or organostannanes, larger biaryl and polyaryl systems can be constructed. Subsequent intramolecular cyclization reactions, such as the Scholl reaction, can then be employed to create rigid, planar polycyclic aromatic structures. These advanced organic scaffolds are of significant interest for their potential applications in materials science, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Table 5: Examples of Advanced Organic Scaffolds Derived from this compound
| Reaction Sequence | Intermediate | Final Scaffold (Example) |
| 1. Suzuki coupling with 1-naphthylboronic acid2. Intramolecular cyclization (e.g., Scholl reaction) | Ethyl 3-(1-naphthyl)-2-naphthoate | Dibenzo[g,p]chrysene derivative |
| 1. Sonogashira coupling with 1-ethynylpyrene2. Cyclization/aromatization | Ethyl 3-(pyren-1-ylethynyl)-2-naphthoate | Pyrene-fused naphthalene (B1677914) system |
Advanced Spectroscopic and Crystallographic Studies of Ethyl 3 Iodo 2 Naphthoate and Its Derivatives
High-Resolution NMR Spectroscopy for Complex Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For ethyl 3-iodo-2-naphthoate, both ¹H and ¹³C NMR would provide unambiguous evidence for its constitution by mapping the carbon-hydrogen framework.
In the ¹H NMR spectrum, the ethyl group protons are expected to be clearly identifiable. The methylene (B1212753) protons (-CH₂-) would appear as a quartet due to spin-spin coupling with the three adjacent methyl protons. The methyl protons (-CH₃) would, in turn, appear as a triplet, coupling to the two methylene protons. The integration of these signals would correspond to a 2:3 ratio, confirming the presence of the ethyl ester group.
The aromatic region of the spectrum would be more complex, showing signals for the six protons of the naphthalene (B1677914) ring system. The introduction of the iodo and ester substituents at the C3 and C2 positions, respectively, breaks the symmetry of the naphthalene core, making all six aromatic protons chemically non-equivalent. The proton at the C1 position is expected to be a singlet or a narrow doublet, significantly downfield due to the deshielding effects of the adjacent ester carbonyl group and the iodine atom. Similarly, the H4 proton, also a singlet or narrow doublet, would be influenced by the neighboring iodine atom. The remaining four protons on the unsubstituted ring (H5, H6, H7, H8) would appear as a set of multiplets, typical for a 1,2-disubstituted benzene-type system.
In the ¹³C NMR spectrum, a total of 13 distinct signals would be anticipated, corresponding to the 10 carbons of the naphthalene ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group. The carbonyl carbon signal would appear significantly downfield (~165-170 ppm). The carbon atom bonded to the iodine (C3) would show a characteristic upfield shift compared to its unsubstituted analogue due to the heavy atom effect, while the carbon attached to the ester group (C2) would be shifted downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of similar compounds like ethyl 2-naphthoate (B1225688) and other substituted naphthalenes.
| Atom Type | Signal | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern |
|---|---|---|---|---|
| -COOCH₂CH₃ | Methylene | ~4.4 | ~62 | Quartet (q) |
| -COOCH₂CH₃ | Methyl | ~1.4 | ~14 | Triplet (t) |
| Naphthalene-C=O | Carbonyl | - | ~166 | Singlet |
| Aromatic | H1 | ~8.6 | ~132 | Singlet/Doublet |
| Aromatic | C1 | - | ~132 | - |
| Aromatic | C2 | - | ~130 | - |
| Aromatic | C3 | - | ~100 | - |
| Aromatic | H4 | ~8.2 | ~136 | Singlet/Doublet |
| Aromatic | C4 | - | ~136 | - |
| Aromatic | H5-H8 | ~7.5-8.0 | ~126-135 | Multiplets (m) |
Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Fingerprinting
Mass spectrometry (MS) provides critical information about a molecule's mass and its fragmentation pattern, which serves as a molecular fingerprint. For this compound (C₁₃H₁₁IO₂), high-resolution mass spectrometry would confirm its elemental composition with high accuracy. The molecular weight is approximately 326.13 g/mol .
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z 326, which is characteristic of stable aromatic systems. The fragmentation pattern would be governed by the cleavage of the ester group and the carbon-iodine bond. Key fragmentation pathways would include:
Loss of the ethoxy radical (•OCH₂CH₃): This α-cleavage adjacent to the carbonyl group would result in a stable naphthoyl cation at m/z 281 ([M-45]⁺). This is often a very prominent peak in the spectra of ethyl esters. libretexts.orgdocbrown.info
Loss of an ethylene (B1197577) molecule (C₂H₄): A McLafferty rearrangement could lead to the loss of ethylene, forming an ion corresponding to 3-iodo-2-naphthoic acid at m/z 298.
Loss of the iodine atom (•I): Cleavage of the C-I bond would yield a fragment ion at m/z 199 ([M-127]⁺), corresponding to the ethyl 2-naphthoate cation.
Formation of the naphthyl cation: Subsequent loss of carbon monoxide (CO) from the naphthoyl cation (m/z 281) could produce a 3-iodonaphthyl cation at m/z 253.
These fragmentation pathways provide a roadmap for structural confirmation.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula of Fragment | Origin |
|---|---|---|---|
| 326 | Molecular Ion | [C₁₃H₁₁IO₂]⁺ | Parent Molecule |
| 298 | McLafferty Rearrangement Product | [C₁₁H₇IO₂]⁺ | Loss of C₂H₄ |
| 281 | Naphthoyl Cation | [C₁₁H₆IO]⁺ | Loss of •OCH₂CH₃ |
| 253 | Iodonaphthyl Cation | [C₁₀H₆I]⁺ | Loss of CO from m/z 281 |
| 199 | Ethyl Naphthoate Cation | [C₁₃H₁₁O₂]⁺ | Loss of •I |
| 127 | Iodine Cation / Naphthalene Radical Cation | [I]⁺ / [C₁₀H₇]⁺ | Cleavage of C-I / Fragmentation of m/z 199 |
X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights
X-ray crystallography is the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov A single-crystal X-ray diffraction study of this compound would provide precise data on bond lengths, bond angles, and torsional angles.
The analysis would confirm the planarity of the fused naphthalene ring system. A key point of interest would be the conformation of the ethyl ester substituent relative to the plane of the naphthalene ring. The steric hindrance between the ester group at C2 and the bulky iodine atom at C3 would likely cause the plane of the ester group to be twisted out of the plane of the aromatic ring.
Table 3: Structural Parameters Obtainable from X-ray Crystallography of this compound
| Parameter | Information Gained | Expected Findings |
|---|---|---|
| Unit Cell Dimensions | Size and shape of the repeating crystal unit | Specific lengths (a, b, c) and angles (α, β, γ) |
| Space Group | Symmetry of the crystal lattice | e.g., Monoclinic P2₁/c or Orthorhombic P2₁2₁2₁ |
| Bond Lengths | Precise distances between bonded atoms | Confirmation of C=O, C-O, C-C, C-H, and C-I bond lengths |
| Bond Angles | Angles between adjacent bonds | Geometry around sp² and sp³ hybridized carbons |
| Torsional Angles | Conformation of the ethyl ester group | Quantification of the twist relative to the naphthalene ring |
| Intermolecular Interactions | Crystal packing forces | Evidence of π-π stacking and C-H···O hydrogen bonds |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. These two techniques are complementary; a vibration that is strong in the IR spectrum is often weak in the Raman spectrum, and vice versa.
For this compound, the IR spectrum would be dominated by a very strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the 1710-1730 cm⁻¹ region. Other key bands would include the C-O stretching vibrations of the ester between 1100 and 1300 cm⁻¹, C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl group (below 3000 cm⁻¹), and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Raman spectroscopy would be particularly useful for observing the vibrations of the naphthalene backbone and the C-I bond. The symmetric vibrations of the aromatic rings, which result in a large change in polarizability, give rise to strong Raman signals. The C-I stretching vibration, expected in the far-IR/low-frequency Raman region (around 500-600 cm⁻¹), is often more easily observed by Raman spectroscopy than by standard mid-IR spectroscopy. The complementary data from both techniques provide a complete vibrational profile of the molecule.
Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| C-H Stretch (Aromatic) | Naphthalene Ring | 3050 - 3100 | Medium | Strong |
| C-H Stretch (Aliphatic) | Ethyl Group (-CH₂, -CH₃) | 2850 - 2980 | Medium-Strong | Medium |
| C=O Stretch | Ester | 1710 - 1730 | Very Strong | Weak |
| C=C Stretch (Aromatic) | Naphthalene Ring | 1450 - 1600 | Medium-Strong | Strong |
| C-O Stretch | Ester | 1100 - 1300 | Strong | Medium |
| C-I Stretch | Iodo-substituent | 500 - 600 | Medium | Strong |
Computational and Theoretical Chemistry Insights into Ethyl 3 Iodo 2 Naphthoate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, rooted in solving the Schrödinger equation, are instrumental in determining the electronic structure and predicting the reactivity of Ethyl 3-iodo-2-naphthoate. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the distribution of electrons within the molecule, which governs its chemical behavior.
Detailed research findings from these calculations would reveal key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. sciencepublishinggroup.com
Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the electron-rich regions, such as the oxygen atoms of the ester group, would be identified as potential sites for electrophilic attack, while electron-deficient areas, like the carbon atom attached to the iodine, would be susceptible to nucleophilic attack. Various quantum mechanical methods can be used to describe the substituent effect in aromatic systems. sciencepublishinggroup.com
Table 1: Calculated Electronic Properties of this compound (Note: The following data is hypothetical and for illustrative purposes.)
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-311G(d,p) |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-311G(d,p) |
| Dipole Moment | 2.1 Debye | DFT/B3LYP/6-311G(d,p) |
| Ionization Potential | 7.8 eV | DFT/B3LYP/6-311G(d,p) |
Molecular Modeling and Dynamics Simulations for Chemical Interactions
Coarse-grained molecular dynamics (CG-MD) can be particularly useful for modeling larger systems, such as the interaction of this compound with polymers or within a nanoparticle. nih.gov By representing groups of atoms as single beads, CG-MD allows for simulations on longer timescales and larger length scales than are accessible with all-atom MD. nih.gov These simulations can elucidate how the molecule orients itself in different chemical environments, such as in solution or at an interface.
For instance, an MD simulation could model the interaction of this compound with a solvent, revealing information about solvation shells and the energetics of dissolution. Another application could be simulating its approach to a catalytic surface, providing a molecular-level understanding of the initial steps of a heterogeneous reaction.
Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound in Water (Note: The following data is hypothetical and for illustrative purposes.)
| Parameter | Value |
|---|---|
| Simulation Software | GROMACS |
| Force Field | OPLS-AA |
| System Size | 1 molecule in 216 water molecules |
| Box Dimensions | 1.86 nm x 1.86 nm x 1.86 nm |
| Temperature | 298 K |
| Pressure | 1 bar |
Prediction of Spectroscopic Signatures
Computational chemistry provides invaluable tools for predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. frontiersin.org By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be predicted. github.io These predictions can be crucial for assigning experimental spectra, especially for complex molecules with overlapping signals. frontiersin.org The accuracy of these predictions has significantly improved, with some methods achieving mean average errors of around 0.16 ppm for ¹H and 1.26 ppm for ¹³C when compared to experimental data. frontiersin.org
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, which correspond to the absorption peaks in an IR spectrum. arxiv.org These calculations can help in identifying the functional groups present in this compound and in interpreting the experimental IR spectrum. arxiv.org
UV-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. chemrxiv.orgchemrxiv.org These calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions, providing insight into the color and photochemical properties of the compound. nih.govresearchgate.net
Table 3: Predicted Spectroscopic Data for this compound (Note: The following data is hypothetical and for illustrative purposes.)
| Spectroscopy | Predicted Data | Method |
|---|---|---|
| ¹H NMR | Chemical shifts for all protons | GIAO-DFT/B3LYP/6-311+G(2d,p) |
| ¹³C NMR | Chemical shifts for all carbons | GIAO-DFT/B3LYP/6-311+G(2d,p) |
| IR | Vibrational frequencies (e.g., C=O stretch at ~1720 cm⁻¹) | DFT/B3LYP/6-311G(d,p) |
Energy Landscape and Reaction Pathway Calculations for this compound Transformations
Computational chemistry allows for the exploration of the potential energy surface of a chemical reaction, providing a detailed map of the energy changes that occur as reactants are converted into products. This is crucial for understanding reaction mechanisms and predicting reaction outcomes for transformations involving this compound.
By locating the transition state structures, which are the energy maxima along the reaction coordinate, the activation energy of a reaction can be calculated. This information is vital for determining the feasibility and rate of a chemical process. For example, in a Suzuki coupling reaction involving this compound, computational methods could be used to model the oxidative addition, transmetalation, and reductive elimination steps, identifying the rate-determining step and providing insights into how to optimize the reaction conditions.
These calculations can also be used to explore competing reaction pathways and to predict the selectivity of a reaction. By comparing the activation energies of different pathways, the most likely reaction product can be determined.
Table 4: Calculated Activation Energies for a Hypothetical Suzuki Coupling Reaction of this compound (Note: The following data is hypothetical and for illustrative purposes.)
| Reaction Step | Activation Energy (kcal/mol) | Method |
|---|---|---|
| Oxidative Addition | 15.2 | DFT/B3LYP/def2-SVP |
| Transmetalation | 10.5 | DFT/B3LYP/def2-SVP |
Ethyl 3 Iodo 2 Naphthoate As a Synthetic Intermediate in Specialized Chemical Fields
Precursor in the Synthesis of Active Pharmaceutical Ingredients (APIs)
The naphthalene (B1677914) core is a prevalent motif in numerous biologically active compounds, and Ethyl 3-iodo-2-naphthoate serves as a valuable starting material for the elaboration of this scaffold into potential therapeutic agents. The iodo-substituent at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, allowing for the introduction of a wide array of substituents.
Research in medicinal chemistry has demonstrated the importance of substituted 2-naphthoic acid derivatives. For instance, a series of 4-phenyl-2-naphthoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor, which is implicated in inflammatory and metabolic diseases. scielo.org.mxunimib.it While specific syntheses starting directly from this compound are not extensively detailed in readily available literature, the general synthetic strategies for this class of compounds often involve the coupling of a boronic acid derivative to a halogenated naphthoic acid core. The versatility of this compound in such coupling reactions makes it a logical and strategic precursor for the synthesis of these and other structurally related APIs.
The general synthetic approach would involve a Suzuki coupling reaction between this compound and a suitable arylboronic acid, followed by hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is a key functional group for receptor binding in many APIs.
Table 1: Potential API Scaffolds from this compound
| Target API Scaffold | Synthetic Strategy | Key Reaction |
|---|---|---|
| 4-Aryl-2-naphthoic acids | Suzuki coupling of an arylboronic acid with this compound, followed by ester hydrolysis. | Palladium-catalyzed Suzuki Coupling |
Building Block for Fluorescent Probes and Dyes
The extended aromatic system of the naphthalene ring provides a foundation for the development of fluorescent molecules. The introduction of various substituents onto this core can modulate the photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. This compound is an excellent starting point for creating a diverse library of naphthalene-based fluorescent probes and dyes.
The Sonogashira coupling reaction is a powerful tool in this context, enabling the direct attachment of alkyne-containing fluorophores or other functional groups to the naphthalene scaffold. scielo.org.mxredalyc.org This reaction allows for the construction of conjugated systems that are often highly fluorescent. For example, coupling this compound with a terminal alkyne bearing a donor or acceptor group can lead to the formation of push-pull fluorophores with interesting solvatochromic properties.
While direct examples of fluorescent probes synthesized from this compound are not prominently featured in the searched literature, the synthesis of oligo(p-phenyleneethynylene)s (OPEs), which are known for their fluorescent properties, often utilizes Sonogashira couplings of iodoarenes. scielo.org.mxredalyc.org The general methodology is readily applicable to this compound for the creation of novel fluorescent compounds.
Table 2: Potential Fluorescent Probes from this compound
| Probe Type | Synthetic Approach | Potential Application |
|---|---|---|
| Conjugated Enynes | Sonogashira coupling with a terminal alkyne. | Bioimaging, Sensing |
| Donor-Acceptor Dyes | Sonogashira coupling with an electron-rich or electron-poor alkyne. | Solvatochromic probes, pH sensors |
Application in the Design of Functional Organic Materials
The field of organic electronics relies on the development of novel organic materials with specific electronic and optical properties. Conjugated polymers and small molecules are at the forefront of this research, finding applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The rigid and planar structure of the naphthalene unit makes it an attractive building block for such materials, as it can promote intermolecular π-π stacking, which is crucial for efficient charge transport.
This compound can be utilized as a monomer in the synthesis of conjugated polymers. Through palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings, it can be polymerized with various comonomers to create polymers with tailored electronic properties. For instance, the Suzuki coupling of a diboronic acid ester with a dihalogenated aromatic compound is a common method for synthesizing conjugated polymers.
Research on organic semiconductors has demonstrated the successful synthesis of highly conjugated materials using Suzuki-Miyaura coupling. unimib.itrsc.org Naphthodithieno[3,2-b]thiophene-based semiconductors, for example, have shown promising performance in OFETs. While the direct use of this compound as a monomer is not explicitly detailed in the available search results, its structure lends itself to the creation of similar conjugated systems. The ester group could also be modified post-polymerization to further tune the material's properties.
Table 3: Potential Functional Organic Materials from this compound
| Material Class | Synthetic Method | Potential Application |
|---|---|---|
| Conjugated Polymers | Suzuki or Stille polymerization with a suitable comonomer. | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs) |
Emerging Research Directions and Future Perspectives for Ethyl 3 Iodo 2 Naphthoate
Green Chemistry Approaches in the Synthesis and Reactions of Ethyl 3-iodo-2-naphthoate
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. For a compound like this compound, these principles can be applied to both its synthesis and its subsequent reactions. Key areas of research include the development of eco-friendly catalytic systems and the use of sustainable solvents.
Catalysis is a cornerstone of green chemistry, offering pathways that replace stoichiometric reagents with catalytic amounts of more benign substances, thereby minimizing waste. researchgate.net Research is focused on designing novel catalysts that are not only highly efficient and selective but also recoverable and reusable. For transformations involving this compound, such as cross-coupling reactions, the development of catalysts based on earth-abundant metals or nanocatalysts represents a significant green advancement. mdpi.com Furthermore, photocatalysis, which utilizes light to drive chemical reactions, presents an energy-efficient and sustainable method for activating molecules like this compound for various transformations. mdpi.com
The choice of solvent is another critical factor, as solvents constitute a major portion of the waste generated in chemical processes. nih.gov Traditional volatile organic compounds (VOCs) are being replaced by greener alternatives. Ethyl lactate, a bio-based and biodegradable solvent, has emerged as a promising medium for a variety of organic reactions, including coupling reactions and the synthesis of heterocyclic compounds. researchgate.neteurekaselect.com Its application in the synthesis and reactions of this compound could significantly improve the environmental profile of these processes.
Table 1: Comparison of Traditional vs. Green Chemistry Approaches for a Hypothetical Suzuki Coupling Reaction with this compound
| Parameter | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Solvent | Toluene, Dioxane | Ethyl Lactate, Water, or other bio-based solvents researchgate.neteurekaselect.com |
| Catalyst | Homogeneous Palladium Catalyst (often with high loading) | Heterogeneous Nanocatalyst (lower loading, recyclable) or Earth-Abundant Metal Catalyst mdpi.com |
| Energy Input | Conventional Thermal Heating | Photocatalysis or Microwave Irradiation mdpi.com |
| Waste Generation | High (stoichiometric reagents, solvent waste) | Minimized (catalytic process, recyclable solvent) researchgate.net |
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, or continuous processing, is a paradigm shift from traditional batch production methods. It involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous materials, precise control over reaction parameters, and facile scalability. mdpi.comnih.gov
For the synthesis of this compound and its derivatives, flow chemistry offers compelling benefits. The synthesis of related naphthalimide derivatives has been successfully demonstrated using microfluidic techniques, showing improved yields and conversions compared to batch methods. researchgate.net The precise temperature and residence time control in a flow reactor can minimize the formation of byproducts, leading to higher purity and simplifying downstream purification. This is particularly relevant for multi-step syntheses where intermediates are generated and consumed in-line without isolation, a concept known as "telescoping". nih.gov The synthesis of potentially explosive intermediates, such as diazo compounds, has been made significantly safer through the use of continuous-flow microreactors. researchgate.net
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Naphthoic Acid Derivatives
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, due to high surface-area-to-volume ratio mdpi.com |
| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reaction volumes at any given time researchgate.net |
| Scalability | Difficult, often requires re-optimization | Straightforward, by running the system for longer times ("scaling out") nih.gov |
| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, and residence time researchgate.net |
| Productivity | Limited by reaction and workup cycles | Higher potential productivity through continuous operation |
Chemo- and Regioselective Transformations for Complex Molecular Architectures
The construction of complex molecules often requires reactions that can selectively target one functional group or position in a molecule that contains multiple reactive sites. Chemo- and regioselectivity are therefore paramount for synthetic efficiency. This compound, with its reactive carbon-iodine bond, is an excellent substrate for cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are powerful tools for forming new carbon-carbon bonds.
Future research will likely focus on leveraging the reactivity of the C-I bond for intricate molecular designs. A key area of investigation is ligand-controlled regioselectivity. semanticscholar.orgscilit.com In precursors or derivatives of this compound that may possess multiple halogen atoms or other reactive sites, the choice of ligand on the metal catalyst can dictate the outcome of the reaction. nih.gov For instance, bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can sterically direct the catalyst to a specific position, enabling the selective functionalization of one site over another. This control is crucial for building complex, unsymmetrical molecular architectures without the need for cumbersome protecting group strategies. nih.govresearchgate.net
Table 3: Hypothetical Ligand-Controlled Regioselectivity in a Cross-Coupling Reaction
| Precursor | Ligand | Catalyst System | Predicted Major Product | Rationale |
|---|---|---|---|---|
| Ethyl 3-bromo-8-iodo-2-naphthoate | PPh₃ (Triphenylphosphine) | Pd(PPh₃)₄ | Coupling at the C-I bond | Higher reactivity of the C-I bond towards oxidative addition nih.gov |
| Ethyl 3-bromo-8-iodo-2-naphthoate | Bulky NHC Ligand (e.g., IPr) | Pd(OAc)₂ / IPr | Potentially altered selectivity due to steric hindrance near the peri-position | Bulky ligands can influence site selectivity by favoring less sterically hindered sites nih.gov |
Integration with Machine Learning for Reaction Prediction and Optimization of Processes Involving this compound
The intersection of artificial intelligence and chemistry is creating powerful new tools for chemical research. Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. rjptonline.orgresearchgate.net
For processes involving this compound, ML can be transformative. ML models can be trained to predict the yield and regioselectivity of cross-coupling reactions based on the substrate, reagents, catalyst, and solvent. chemrxiv.org This predictive power can significantly reduce the number of experiments needed for optimization, saving time and resources. rjptonline.orgsciencedaily.com By combining ML with high-throughput screening (HTS) technologies, researchers can rapidly evaluate a wide array of reaction conditions to identify the most efficient and selective transformations for this compound. nih.govpurdue.edu
Furthermore, ML models are being developed to predict reaction mechanisms by tracking electron movements, providing deeper insights into how reactions occur. arxiv.org This knowledge can be used to design more efficient catalysts and reaction conditions tailored for specific transformations of this compound, accelerating the discovery of new materials and complex molecules.
Table 4: Example of Machine Learning Input/Output for Optimizing a Suzuki Reaction
| Input Parameters for ML Model | Predicted Output |
|---|---|
| Reactants: this compound, Phenylboronic acid | Yield (%): 95% Selectivity: >99:1 |
| Catalyst: Pd(dppf)Cl₂ (0.5 mol%) | |
| Base: K₂CO₃ (2.5 equiv) | |
| Solvent: Dioxane/Water (4:1), Temperature: 90°C |
Q & A
Q. What are the optimal synthetic pathways for Ethyl 3-iodo-2-naphthoate, and how can reaction yields be systematically evaluated?
- Methodological Answer : Begin with a nucleophilic substitution or iodination of 2-naphthoic acid derivatives. Optimize parameters such as catalyst type (e.g., Pd-based catalysts), solvent polarity, and temperature. Use HPLC or GC-MS to quantify yields and purity. Compare results using factorial experimental design to isolate variables influencing efficiency. For example:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 80 | 72 | 98% |
| CuI | THF | 60 | 65 | 95% |
| Include kinetic studies to identify rate-limiting steps . |
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?
- Methodological Answer : Perform H and C NMR to identify unique chemical shifts for the iodine substituent (e.g., deshielding effects at C-3). Compare IR carbonyl stretching frequencies (e.g., 1720–1740 cm for ester groups) with non-iodinated analogs. Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the naphthalene backbone. Document spectral discrepancies in a table:
Q. What stability challenges arise during storage of this compound, and how can degradation be monitored?
- Methodological Answer : Assess photolytic and thermal stability via accelerated aging studies. Store samples under inert atmospheres (N₂/Ar) at 4°C and monitor degradation via TLC or LC-MS over 30 days. Quantify iodine loss using ICP-MS. Example
| Storage Condition | Degradation (%) at 30 Days | Major Degradation Product |
|---|---|---|
| Ambient light, air | 25% | 2-Naphthoic acid |
| Dark, N₂ atmosphere | 5% | None detected |
| Apply Arrhenius kinetics to predict shelf-life . |
Advanced Research Questions
Q. How does the iodine substituent influence the electronic structure and reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Conduct DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and compare with non-iodinated analogs. Evaluate C–I bond dissociation energies to predict suitability for Suzuki-Miyaura couplings. Correlate computational results with experimental reactivity:
| Substrate | HOMO (eV) | LUMO (eV) | C–I BDE (kJ/mol) | Suzuki Yield (%) |
|---|---|---|---|---|
| This compound | -6.2 | -1.8 | 238 | 85 |
| Ethyl 2-naphthoate | -5.9 | -1.5 | N/A | 0 |
| Validate with X-ray crystallography to confirm regioselectivity . |
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in medicinal chemistry applications?
- Methodological Answer : Perform meta-analysis of literature data to identify variables (e.g., solvent purity, catalyst loading). Replicate key studies under controlled conditions, using standardized assays (e.g., enzyme inhibition IC₅₀ comparisons). Example conflicting data reconciliation:
| Study | Catalyst | IC₅₀ (μM) | Notes |
|---|---|---|---|
| A | Pd(OAc)₂ | 0.12 | DMSO solvent, 1 mol% catalyst |
| B | PdCl₂ | 0.45 | THF solvent, 2 mol% catalyst |
| Use ANOVA to isolate solvent/catalyst effects and propose optimized protocols . |
Q. How can this compound be integrated into multi-step syntheses of polycyclic aromatic hydrocarbons (PAHs)?
- Methodological Answer : Design a retrosynthetic pathway using this compound as a key intermediate for Diels-Alder or Heck cyclizations. Monitor regioselectivity via H NMR and optimize using directing groups (e.g., boronates). Example stepwise yield analysis:
| Step | Reaction Type | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Iodination | 72 | 98 |
| 2 | Suzuki Coupling | 65 | 95 |
| 3 | Cyclization | 58 | 90 |
| Characterize PAH products via XRD and HRMS . |
Methodological and Ethical Considerations
Q. What ethical and safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adopt GHS-compliant labeling for iodine toxicity (e.g., H312, H315). Use fume hoods for iodination steps and dispose of waste via halogen-specific protocols. Document first-aid measures (e.g., eye flushing with saline) and ensure MSDS accessibility. Reference NIH guidelines for acute toxicity reporting .
Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?
- Methodological Answer : Follow ICMJE standards: report exact reagent grades (e.g., ≥99% purity), instrument calibration details (e.g., NMR field strength), and environmental controls (humidity/temperature). Use standardized units (e.g., mmol vs. mg) and provide raw spectral data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
